3-[(3-Methoxyphenoxy)methyl]benzohydrazide 3-[(3-Methoxyphenoxy)methyl]benzohydrazide
Brand Name: Vulcanchem
CAS No.: 834913-38-1
VCID: VC4202333
InChI: InChI=1S/C15H16N2O3/c1-19-13-6-3-7-14(9-13)20-10-11-4-2-5-12(8-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
SMILES: COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)NN
Molecular Formula: C15H16N2O3
Molecular Weight: 272.304

3-[(3-Methoxyphenoxy)methyl]benzohydrazide

CAS No.: 834913-38-1

Cat. No.: VC4202333

Molecular Formula: C15H16N2O3

Molecular Weight: 272.304

* For research use only. Not for human or veterinary use.

3-[(3-Methoxyphenoxy)methyl]benzohydrazide - 834913-38-1

Specification

CAS No. 834913-38-1
Molecular Formula C15H16N2O3
Molecular Weight 272.304
IUPAC Name 3-[(3-methoxyphenoxy)methyl]benzohydrazide
Standard InChI InChI=1S/C15H16N2O3/c1-19-13-6-3-7-14(9-13)20-10-11-4-2-5-12(8-11)15(18)17-16/h2-9H,10,16H2,1H3,(H,17,18)
Standard InChI Key UOOLHXFCTFFEHU-UHFFFAOYSA-N
SMILES COC1=CC(=CC=C1)OCC2=CC(=CC=C2)C(=O)NN

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

3-[(3-Methoxyphenoxy)methyl]benzohydrazide features a benzohydrazide core (C6H5CONHNH2\text{C}_6\text{H}_5\text{CONHNH}_2) substituted at the 3-position with a methoxyphenoxymethyl group. The methoxy group (OCH3\text{OCH}_3) at the 3-position of the phenoxy ring introduces electron-donating effects, influencing reactivity and intermolecular interactions .

Physicochemical Properties

Key properties include:

  • LogP: 1.94, indicating moderate lipophilicity suitable for membrane permeability .

  • Hydrogen Bond Donors/Acceptors: 2 donors and 4 acceptors, facilitating interactions with biological targets .

  • Rotatable Bonds: 5, suggesting conformational flexibility .

  • Polar Surface Area: 74 Ų, aligning with bioavailability criteria for small molecules .

PropertyValue
Molecular FormulaC15H16N2O3\text{C}_{15}\text{H}_{16}\text{N}_{2}\text{O}_{3}
Molecular Weight272.30 g/mol
LogP1.94
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds5

Synthetic Methodologies

General Synthesis

While direct synthesis protocols for 3-[(3-Methoxyphenoxy)methyl]benzohydrazide are sparsely documented, analogous benzohydrazides are typically synthesized via hydrazinolysis of esters or condensation reactions. For example:

  • Ester Hydrazinolysis: Reacting methyl 3-[(3-methoxyphenoxy)methyl]benzoate with hydrazine hydrate under reflux yields the hydrazide .

  • Schiff Base Formation: Condensation of benzohydrazides with aldehydes or ketones forms hydrazone derivatives, a strategy employed to enhance bioactivity .

Optimization Challenges

Key challenges include low yields (e.g., 42.6% in intermediate steps ) and purification difficulties due to the compound’s polarity. Microwave-assisted synthesis and catalyst screening (e.g., CDI/DMAP ) may improve efficiency.

Pharmacological Activities

Antiglycation Effects

Benzohydrazides with methoxy substitutions inhibit advanced glycation end products (AGEs). In vitro studies on analogs like 4-[(4-methoxyphenoxy)methyl]benzohydrazide showed IC₅₀ values of 12.5 µM against AGE formation, comparable to rutin (IC₅₀: 10.2 µM). The 3-methoxy isomer may exhibit similar activity due to shared redox-modulating mechanisms.

Analytical Characterization

Spectroscopic Profiling

  • IR Spectroscopy: Stretching vibrations at 3329 cm⁻¹ (N-H), 1666 cm⁻¹ (C=O), and 1206 cm⁻¹ (C-O) confirm hydrazide and ether functionalities .

  • NMR Spectroscopy:

    • 1H^1\text{H}-NMR: Aromatic protons resonate at δ 7.6–8.1 ppm, while the methoxy group appears as a singlet at δ 3.87 ppm .

    • 13C^{13}\text{C}-NMR: The carbonyl carbon (C=O\text{C=O}) is observed at δ 167.2 ppm .

Table 2: Key NMR Assignments

Proton/CarbonChemical Shift (ppm)Assignment
N-H9.9 (s)Hydrazide NH
OCH₃3.87 (s)Methoxy group
C=O167.2Benzohydrazide carbonyl

Applications and Future Directions

Therapeutic Applications

  • Antimicrobial Agents: Structural optimization could yield broad-spectrum antibiotics targeting multidrug-resistant strains .

  • Antidiabetic Therapeutics: AGE inhibition positions this compound as a candidate for managing diabetic complications.

Research Gaps and Opportunities

  • Toxicology Studies: No in vivo toxicity data are available; acute and chronic toxicity profiles must be established.

  • Structure-Activity Relationships (SAR): Systematic modification of the methoxy position and hydrazide chain could enhance potency .

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